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Compound of Interest

Compound Name: Fosciclopirox disodium

CAS No.: 1380539-08-1

Cat. No.: B15617283

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the synthesis and

purification of Fosciclopirox disodium, a phosphate ester prodrug of the antifungal and

anticancer agent Ciclopirox. The synthesis is based on a two-step process involving the

formation of a protected phosphate ester intermediate followed by deprotection and salt

formation. Purification is achieved through reversed-phase high-performance liquid

chromatography (RPHPLC) and lyophilization. This guide is intended to assist researchers in

the replication and potential optimization of the manufacturing process for this compound.

Introduction
Fosciclopirox disodium, also known as CPX-POM, is a parenterally administered prodrug of

Ciclopirox (CPX).[1][2][3] Ciclopirox has demonstrated significant antifungal and, more recently,

anticancer activities. However, its clinical utility via systemic administration is limited by low

bioavailability. Fosciclopirox was developed to overcome this limitation, as it is rapidly and

completely metabolized to the active Ciclopirox molecule in vivo.[1][2][3] This application note
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details a synthetic and purification methodology for Fosciclopirox disodium, based on

publicly available patent literature.

Synthesis of Fosciclopirox Disodium
The synthesis of Fosciclopirox disodium can be achieved through a two-step process, as

outlined in U.S. Patent US9545413B2.[1][2] The overall synthetic scheme is presented below.

Step 1: Synthesis of di-tert-butyl (((6-cyclohexyl-4-
methylpyridin-1(2H)-yl)oxy)methyl) phosphate
This initial step involves the reaction of Ciclopirox with a protected phosphochloridate

derivative, di-tert-butyl(chloromethyl)phosphate, in the presence of a strong base.

Experimental Protocol:

In a suitable reaction vessel, dissolve Ciclopirox (0.257 g, 1.25 mmol) and di-tert-

butyl(chloromethyl)phosphate (0.450 g, 1.74 mmol) in 5 mL of an appropriate solvent (e.g.,

anhydrous Tetrahydrofuran (THF)).

Cool the solution to 0 °C in an ice bath.

Slowly add 60% sodium hydride (NaH) (0.062 g, 1.54 mmol) to the reaction mixture.

Allow the reaction to proceed at 0 °C. The reaction progress should be monitored by a

suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction is quenched, and the crude product is extracted and

concentrated. Specific work-up procedures are not detailed in the source document.

Step 2: Synthesis of Fosciclopirox Disodium
(Deprotection and Salt Formation)
The second step involves the removal of the tert-butyl protecting groups from the phosphate

moiety, followed by the formation of the disodium salt.
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Experimental Protocol:

Dissolve the crude di-tert-butyl (((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl)

phosphate from Step 1 in 10 mL of a 3:1 mixture of Tetrahydrofuran (THF) and

Dichloromethane (CH₂Cl₂).[2]

Incubate the solution at room temperature for 2 hours to effect deprotection.[2]

Remove the solvent under reduced pressure.

The resulting residue, containing ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl

dihydrogen phosphate, is then purified via RPHPLC.[2]

To the purified product (14 mg, 0.044 mmol), add an equimolar amount of sodium carbonate

(Na₂CO₃) in a water/acetonitrile (ACN) mixture.[2]

The final solution is lyophilized to yield ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl

phosphate disodium salt (15.89 mg) as a solid.[2]

Purification Methods
Reversed-Phase High-Performance Liquid
Chromatography (RPHPLC)
The deprotected intermediate, ((6-cyclohexyl-4-methylpyridin-1(2H)-yl)oxy)methyl dihydrogen

phosphate, is purified using RPHPLC.[2]

Experimental Protocol:

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of water and acetonitrile, likely with a pH modifier such as formic

acid or trifluoroacetic acid, is typically used for such compounds.

Detection: UV detection at an appropriate wavelength for the chromophore in Fosciclopirox.

Fraction Collection: Fractions containing the pure product are collected based on the

chromatogram.
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Note: The source patent does not specify the exact RPHPLC conditions (column type, mobile

phase composition, flow rate, etc.). These parameters would need to be developed and

optimized.

Lyophilization
The final step to obtain the solid Fosciclopirox disodium is lyophilization.[2]

Experimental Protocol:

Dissolve the purified Fosciclopirox disodium salt in a minimal amount of water or a

water/acetonitrile mixture.

Freeze the solution, for example, in a dry ice/acetone bath or a suitable freezer.

Place the frozen sample on a lyophilizer until all the solvent is removed, yielding a solid

powder.

Quantitative Data
The following table summarizes the quantitative data available from the cited patent for the

synthesis of Fosciclopirox disodium.[2]
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Parameter Value

Reactants (Step 1)

Ciclopirox 0.257 g (1.25 mmol)

di-tert-butyl(chloromethyl)phosphate 0.450 g (1.74 mmol)

60% Sodium Hydride 0.062 g (1.54 mmol)

Intermediate (Step 2)

((6-cyclohexyl-4-methylpyridin-1(2H)-

yl)oxy)methyl dihydrogen phosphate
14 mg (0.044 mmol)

Final Product

Fosciclopirox disodium 15.89 mg

Yield Not explicitly stated

Purity Not explicitly stated

Visualizations
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Caption: Workflow for the synthesis of Fosciclopirox disodium.

Crude Deprotected Intermediate Reversed-Phase HPLC Purified Intermediate Salt Formation with Na2CO3 Aqueous Solution of
Fosciclopirox Disodium Lyophilization Pure Fosciclopirox Disodium

(Solid Powder)

Click to download full resolution via product page

Caption: Purification workflow for Fosciclopirox disodium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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